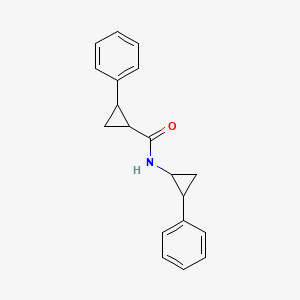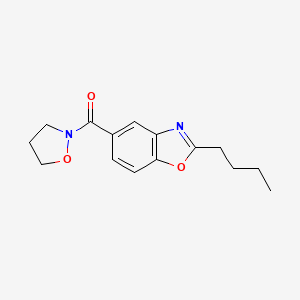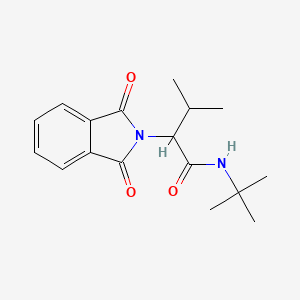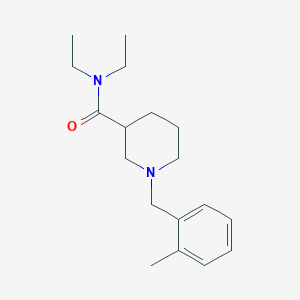
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Mécanisme D'action
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Biochemical and Physiological Effects:
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, leading to a range of potential therapeutic applications. Studies have shown that 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can reduce the severity and frequency of seizures in animal models of epilepsy. 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. In addition, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models of substance abuse disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in the brain. However, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide also has some limitations. It is a relatively new compound, and its long-term effects on the brain are not yet fully understood. In addition, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide. One area of interest is the use of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new compounds that are more potent or selective inhibitors of GABA aminotransferase. Finally, there is a need for further research on the long-term effects of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide on the brain, particularly with regard to its potential for neurotoxicity.
Méthodes De Synthèse
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-phenylcyclopropylamine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-phenylcyclopropylcarbonyl chloride to form 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications. For example, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to be effective in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
Propriétés
IUPAC Name |
2-phenyl-N-(2-phenylcyclopropyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c21-19(17-11-15(17)13-7-3-1-4-8-13)20-18-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGGOVHQZJEQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)

![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)

![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)

![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5150275.png)
![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)


![N-cyclohexyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5150302.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5150312.png)